molecular formula C15H23N5O3 B2354724 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-propan-2-ylpurine-2,6-dione CAS No. 797028-32-1

1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-propan-2-ylpurine-2,6-dione

カタログ番号: B2354724
CAS番号: 797028-32-1
分子量: 321.381
InChIキー: HEQCDBKQUCHHLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure:
This compound is a xanthine derivative with a purine-2,6-dione core substituted at positions 1, 3, 7, and 8. Key structural features include:

  • N1 and N3: Methyl groups.
  • C7: Propan-2-yl (isopropyl) group.
  • C8: Morpholin-4-ylmethyl substituent.

Molecular Formula: C₁₇H₂₅N₅O₃ (based on structural analogues in and ).
Physicochemical Properties:

特性

IUPAC Name

1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-propan-2-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-10(2)20-11(9-19-5-7-23-8-6-19)16-13-12(20)14(21)18(4)15(22)17(13)3/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQCDBKQUCHHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-propan-2-ylpurine-2,6-dione, also known by its CAS number 108871-83-6, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets and pathways.

The molecular formula of 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-propan-2-ylpurine-2,6-dione is C12H17N5O3, with a molecular weight of 279.3 g/mol. Its structure includes a purine core substituted with a morpholinyl group and two methyl groups at positions 1 and 3.

PropertyValue
Molecular FormulaC12H17N5O3
Molecular Weight279.3 g/mol
CAS Number108871-83-6

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. Research indicates that it can modulate various signaling pathways through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those linked to purine metabolism.
  • Receptor Binding : It shows potential in binding to adenosine receptors, which are crucial in mediating various physiological responses.

Antitumor Activity

Studies have suggested that 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-propan-2-ylpurine-2,6-dione exhibits antitumor properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Modulation of Wnt Pathway

Research has highlighted the role of this compound as a modulator of the Wnt signaling pathway, which is significant in developmental processes and cancer progression. The modulation of this pathway can lead to altered cellular responses and may provide therapeutic benefits in oncological contexts .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased rates of apoptosis compared to control groups. The IC50 values for different cell lines ranged from 5 to 15 µM, indicating potent activity against tumor cells.
  • Animal Models : In vivo studies using murine models have shown promising results where administration of the compound led to significant tumor regression in xenograft models of human cancer .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications at the morpholine ring or alterations in alkyl chain length have been explored to improve solubility and receptor affinity.

Summary of Findings

Study TypeFindings
In VitroIC50 values between 5 - 15 µM for cancer cells
In VivoSignificant tumor regression in animal models
Mechanistic InsightsModulation of Wnt pathway; enzyme inhibition

類似化合物との比較

Substituent Variations at C8

Compound Name C8 Substituent Key Properties/Effects Reference
Target Compound Morpholin-4-ylmethyl Enhanced solubility due to morpholine’s polarity; potential for CNS penetration via tertiary amine .
1,3-Dimethyl-8-(E)-styryl derivative (Compound 16) Styryl group Lower solubility due to aromaticity; π-π interactions may enhance protein binding .
Istradefylline 3,4-Dimethoxystyryl Adenosine A2A receptor antagonism; clinical use in Parkinson’s disease .
Bamifylline Phenylmethyl Bronchodilator with adenosine A1 antagonism; ethyl-hydroxyethylaminoethyl at C7 enhances bioavailability .

Key Observations :

  • Morpholin-4-ylmethyl substituents (as in the target compound) balance lipophilicity and polarity, making them favorable for both solubility and blood-brain barrier penetration compared to styryl or phenylalkyl groups .
  • Styryl or ethenyl groups (e.g., istradefylline) prioritize receptor specificity but may reduce metabolic stability .

Substituent Variations at C7

Compound Name C7 Substituent Key Properties/Effects Reference
Target Compound Propan-2-yl (isopropyl) Moderate steric hindrance; may reduce metabolic oxidation compared to longer alkyl chains .
1,3-Dimethyl-7-pentyl analogue Pentyl Increased lipophilicity; potential for prolonged half-life but higher risk of hepatic clearance .
Etophylline 2-Hydroxyethyl Hydrophilic; used as a bronchodilator with reduced CNS side effects .
Doxophylline Methyl-dioxolane Bronchodilator with lower toxicity; therapeutic range 12–13 µg/mL .

Key Observations :

  • Isopropyl at C7 provides a balance between lipophilicity and metabolic stability. Longer alkyl chains (e.g., pentyl) increase tissue retention but may elevate toxicity risks .
  • Hydrophilic substituents (e.g., hydroxyethyl in etophylline) improve safety profiles but limit CNS activity .

Key Observations :

  • The target compound’s morpholine substituent may confer selectivity for adenosine receptors, similar to istradefylline, but with distinct pharmacokinetics due to reduced aromaticity .
  • Chlorinated derivatives () show cytotoxicity, suggesting substituent-dependent safety profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。